2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-phenylacetamide
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Overview
Description
2-{5,8-DIMETHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-{5,8-DIMETHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-PHENYLACETAMIDE involves multiple steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under controlled conditions . Industrial production methods often involve the use of advanced techniques such as catalytic reactions and high-pressure conditions to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-{5,8-DIMETHYL-2,4-DIOXO-3-PHENYL-1H,2H,3H,4H,5H-PYRIMIDO[5,4-B]INDOL-1-YL}-N-PHENYLACETAMIDE stands out due to its unique structure and diverse biological activities. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological functions.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid with various physiological roles.
Properties
Molecular Formula |
C26H22N4O3 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-(5,8-dimethyl-2,4-dioxo-3-phenylpyrimido[5,4-b]indol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C26H22N4O3/c1-17-13-14-21-20(15-17)23-24(28(21)2)25(32)30(19-11-7-4-8-12-19)26(33)29(23)16-22(31)27-18-9-5-3-6-10-18/h3-15H,16H2,1-2H3,(H,27,31) |
InChI Key |
WUZKCODWPIAJGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N(C(=O)N(C3=O)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5)C |
Origin of Product |
United States |
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